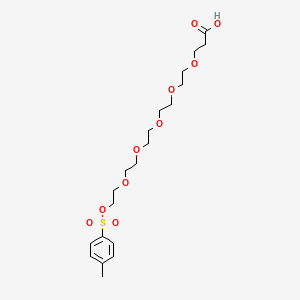
Tos-PEG6-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tos-PEG6-acid: is a compound that contains a tosyl group and a terminal carboxylic acid. The tosyl group is a good leaving group for nucleophilic substitution reactions, while the terminal carboxylic acid can easily react with primary and secondary amines to form stable amide bonds in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide . The hydrophilic polyethylene glycol spacer increases the solubility of the compound in aqueous media.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tos-PEG6-acid involves the reaction of polyethylene glycol with p-toluenesulfonyl chloride to introduce the tosyl group. The terminal hydroxyl group of polyethylene glycol is first activated and then reacted with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The resulting tosylated polyethylene glycol is then further reacted with a carboxylic acid derivative to introduce the terminal carboxylic acid .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Tos-PEG6-acid undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group can be replaced by nucleophiles such as thiols and amines through nucleophilic substitution reactions
Amide Bond Formation: The terminal carboxylic acid reacts with primary and secondary amines in the presence of activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide to form stable amide bonds
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include thiols and amines, and the reaction is typically carried out in the presence of a base such as triethylamine
Amide Bond Formation: Activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide are used to facilitate the reaction between the carboxylic acid and amines
Major Products:
Applications De Recherche Scientifique
Chemistry: Tos-PEG6-acid is widely used in the field of chemistry for the synthesis of various polyethylene glycol derivatives. Its ability to form stable amide bonds makes it a valuable reagent for the modification of peptides and proteins .
Biology: In biological research, this compound is used for the PEGylation of biomolecules. PEGylation improves the solubility, stability, and bioavailability of proteins and peptides, making them more suitable for therapeutic applications .
Medicine: this compound is used in the development of drug delivery systems. The PEGylation of drugs enhances their pharmacokinetics and reduces immunogenicity, leading to improved therapeutic efficacy .
Industry: In industrial applications, this compound is used in the production of various polyethylene glycol-based materials. Its ability to form stable amide bonds makes it a valuable reagent for the synthesis of polymers and other materials .
Mécanisme D'action
The mechanism of action of Tos-PEG6-acid involves the formation of stable amide bonds through the reaction of its terminal carboxylic acid with primary and secondary amines. The polyethylene glycol spacer increases the solubility of the compound in aqueous media, facilitating its use in various applications .
Comparaison Avec Des Composés Similaires
Tos-PEG4-acid: Similar to Tos-PEG6-acid but with a shorter polyethylene glycol spacer.
Tos-PEG8-acid: Similar to this compound but with a longer polyethylene glycol spacer.
Tos-PEG12-acid: Similar to this compound but with an even longer polyethylene glycol spacer
Uniqueness: this compound is unique due to its specific polyethylene glycol spacer length, which provides an optimal balance between solubility and reactivity. The presence of both the tosyl group and the terminal carboxylic acid allows for versatile chemical modifications, making it a valuable reagent in various fields of research and industry .
Propriétés
Formule moléculaire |
C20H32O10S |
|---|---|
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H32O10S/c1-18-2-4-19(5-3-18)31(23,24)30-17-16-29-15-14-28-13-12-27-11-10-26-9-8-25-7-6-20(21)22/h2-5H,6-17H2,1H3,(H,21,22) |
Clé InChI |
ZCYKJYDCRMDDLW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



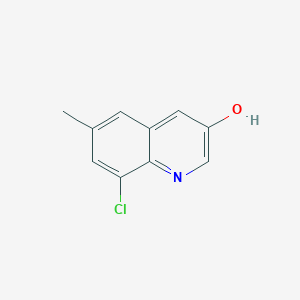

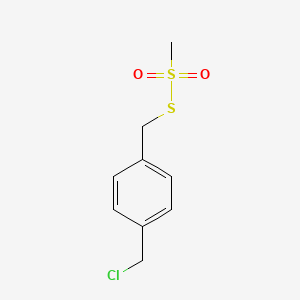
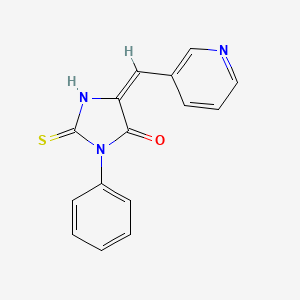
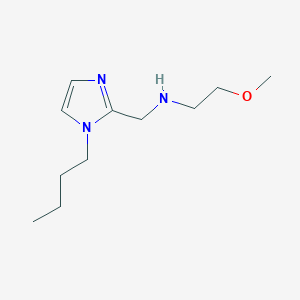
![N-Acetylvalyl-alpha-glutamylisoleucyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine](/img/structure/B13716635.png)
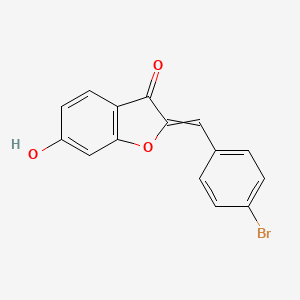

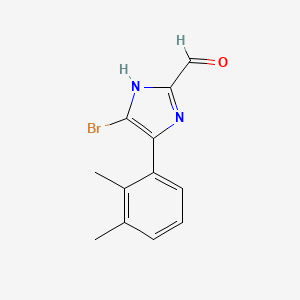
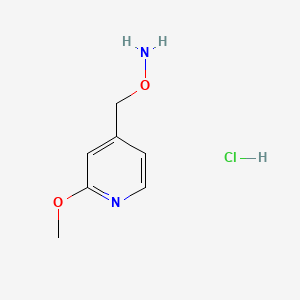

![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone](/img/structure/B13716674.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-sulfanylethoxy)ethyl]carbamate](/img/structure/B13716678.png)
